molecular formula C24H30N2O4 B268979 N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Cat. No. B268979
M. Wt: 410.5 g/mol
InChI Key: QHJKUEZPSVBAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide is a synthetic compound that belongs to the family of amides. It is commonly referred to as MBX-2982, and it has been studied for its potential use in the treatment of diabetes and obesity. The compound is known to interact with the G-protein coupled receptor GPR119, which is involved in glucose homeostasis and energy metabolism.

Mechanism of Action

MBX-2982 is a selective agonist of GPR119, which is expressed in pancreatic beta cells, intestinal enteroendocrine cells, and adipose tissue. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. In addition, GPR119 activation leads to the release of peptide YY (PYY) and glucagon-like peptide-2 (GLP-2), which reduce food intake and improve gut health.
Biochemical and Physiological Effects:
MBX-2982 has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. The compound has also been shown to reduce food intake and body weight in animal models of obesity. In addition, MBX-2982 has been shown to improve gut health by increasing the release of PYY and GLP-2, which promote intestinal growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

MBX-2982 is a potent and selective agonist of GPR119, which makes it a valuable tool for studying the role of GPR119 in glucose homeostasis and energy metabolism. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, MBX-2982 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on MBX-2982. One area of interest is the potential use of the compound in the treatment of diabetes and obesity. Preclinical studies have shown promising results, but further studies are needed to determine whether MBX-2982 is safe and effective in humans. Another area of interest is the role of GPR119 in other physiological processes, such as inflammation and cardiovascular function. Finally, there is a need for the development of more potent and selective GPR119 agonists, which could lead to the development of new therapies for diabetes and obesity.

Synthesis Methods

The synthesis of MBX-2982 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-(4-methoxybenzyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form N-(4-methoxybenzyl)cyclohexane-1,4-dicarboximide. Finally, the compound is deprotected using hydrogenation to yield N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide.

Scientific Research Applications

MBX-2982 has been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to activate GPR119, which is involved in the regulation of glucose homeostasis and energy metabolism. Activation of GPR119 leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. In addition, MBX-2982 has been shown to reduce food intake and body weight in animal models of obesity.

properties

Product Name

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

1-N,4-N-bis[(4-methoxyphenyl)methyl]cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O4/c1-29-21-11-3-17(4-12-21)15-25-23(27)19-7-9-20(10-8-19)24(28)26-16-18-5-13-22(30-2)14-6-18/h3-6,11-14,19-20H,7-10,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

QHJKUEZPSVBAHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.